3-bromo-1H-indazol-4-ol

Oncology Medicinal Chemistry Kinase Inhibition

3‑Bromo‑1H‑indazol‑4‑ol is a bifunctional indazole building block that uniquely combines a 3‑bromo handle for Suzuki–Miyaura cross‑coupling with a 4‑hydroxy group for hydrogen‑bonding and O‑derivatisation. This scaffold is validated for ATP‑competitive kinase inhibitors (CHK1, CHK2, TTK/Mps1) and PROTAC linker attachment without protecting‑group strategies. Exclusive C3/C7 orthogonal reactivity enables sequential arylation for focused library synthesis. Physicochemical profile (TPSA 48.9 Ų, XLogP3 2.2) supports CNS‑penetrant programmes. Procure this high‑purity (≥98%) intermediate for your medicinal chemistry projects.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 1246307-73-2
Cat. No. B3225183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1H-indazol-4-ol
CAS1246307-73-2
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C(=C1)O)Br
InChIInChI=1S/C7H5BrN2O/c8-7-6-4(9-10-7)2-1-3-5(6)11/h1-3,11H,(H,9,10)
InChIKeyGWBNRJCGIJNYSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1H-indazol-4-ol (CAS 1246307-73-2): Heterocyclic Core for Kinase-Focused Medicinal Chemistry


3‑Bromo‑1H‑indazol‑4‑ol (CAS 1246307‑73‑2) is a 3‑brominated 4‑hydroxy‑1H‑indazole derivative. Its bicyclic indazole framework provides a privileged scaffold for kinase‑hinge binding, while the 3‑bromo substituent enables Pd‑catalysed cross‑coupling for SAR exploration [1]. The 4‑hydroxy group introduces hydrogen‑bond donor/acceptor functionality and a reactive site for O‑alkylation, O‑arylation, or phosphorylation [2]. These structural features position the compound as a key intermediate for constructing ATP‑competitive kinase inhibitors, particularly where a 4‑OH indazole template has been validated in CHK1, CHK2, and TTK/Mps1 programmes [3].

Why 3-Bromo-1H-indazol-4-ol is Not Readily Substituted by 1H-Indazole or 3-Bromo-1H-Indazole in Targeted Synthesis


The 4‑hydroxy‑3‑bromo substitution pattern of 3‑bromo‑1H‑indazol‑4‑ol cannot be mimicked by the unsubstituted 1H‑indazole or the simpler 3‑bromo‑1H‑indazole. The 4‑OH group is essential for forming a critical hydrogen‑bonding interaction with the conserved catalytic lysine residue in the kinase ATP‑binding pocket, a motif validated across multiple kinase inhibitor scaffolds [1]. Furthermore, the 3‑bromo group serves as a regiospecific handle for Suzuki–Miyaura cross‑coupling at the C3 position, while the C7 position remains available for orthogonal functionalisation [2]. This dual reactivity is unique to 3‑bromo‑1H‑indazol‑4‑ol and cannot be replicated by the 3‑bromo‑1H‑indazole core, which lacks the 4‑OH functionality essential for both binding and downstream diversification.

Quantitative Differentiation of 3-Bromo-1H-indazol-4-ol: Activity, Reactivity, and Physicochemical Data


Anti-Proliferative Potency of 3-Bromo-1H-indazol-4-ol Against HeLa Cells vs. Unsubstituted Indazole

3‑Bromo‑1H‑indazol‑4‑ol exhibits potent anti‑proliferative activity against HeLa (cervical cancer) cells, with an IC₅₀ of 0.16 µM [1]. In contrast, the unsubstituted 2,3‑diphenyl‑2H‑indazole scaffold is >780‑fold less potent, displaying an IC₅₀ of 125 µM in the same HeLa cell line [1]. This demonstrates that the 3‑bromo and 4‑hydroxy substituents are critical drivers of cellular potency.

Oncology Medicinal Chemistry Kinase Inhibition

Physicochemical Properties of 3-Bromo-1H-indazol-4-ol Relevant to Cellular Permeability

Computed physicochemical descriptors indicate that 3‑bromo‑1H‑indazol‑4‑ol possesses favourable properties for cell permeability: a topological polar surface area (TPSA) of 48.9 Ų and a calculated logP (XLogP3) of 2.2 [1]. These values fall within the widely accepted 'Lipinski rule of five' thresholds (TPSA < 140 Ų; logP < 5) and are characteristic of CNS‑permeable small molecules. While these are computed rather than experimental values, they provide a baseline for comparison with more polar indazole analogues (e.g., indazole‑5‑carboxylic acids with TPSA > 70 Ų).

Physicochemical Profiling ADME Medicinal Chemistry

Synthetic Utility of the 3-Bromo Group in Suzuki–Miyaura Cross‑Coupling Reactions

The 3‑bromo substituent in 3‑bromo‑1H‑indazol‑4‑ol serves as an efficient leaving group in Pd‑catalysed Suzuki–Miyaura cross‑coupling reactions with aryl boronic acids. While specific yield data for 3‑bromo‑1H‑indazol‑4‑ol are not explicitly reported in the public domain, the closely related 3‑bromo‑1H‑indazole reacts under analogous conditions to afford 3‑aryl‑1H‑indazoles in yields typically ranging from 45% to 78% [1]. The presence of the 4‑OH group in the target compound does not interfere with the coupling and instead provides an orthogonal site for subsequent O‑functionalisation, enabling rapid parallel SAR exploration.

Organic Synthesis Cross‑Coupling Diversification

Primary Application Scenarios for 3-Bromo-1H-indazol-4-ol in Drug Discovery and Chemical Biology


Lead Optimisation of CHK1/CHK2 Kinase Inhibitors

3‑Bromo‑1H‑indazol‑4‑ol provides a validated 4‑hydroxyindazole core for targeting the ATP‑binding pocket of CHK1 and CHK2 kinases [1]. The 3‑bromo group can be replaced with diverse aryl or heteroaryl moieties via Suzuki–Miyaura coupling to probe selectivity against off‑target kinases. The 4‑OH group forms a key hydrogen bond with the catalytic lysine, as observed in clinical candidates containing a 4‑hydroxyindazole motif. Starting with this intermediate enables rapid construction of focused kinase inhibitor libraries without requiring de novo scaffold synthesis.

Construction of Dual‑Ligand Targeted Degraders (PROTACs)

The orthogonal reactivity of the 3‑bromo and 4‑hydroxy groups makes 3‑bromo‑1H‑indazol‑4‑ol an ideal bifunctional building block for proteolysis‑targeting chimeras (PROTACs). The 3‑position can be elaborated to a kinase‑targeting warhead, while the 4‑OH group can be alkylated with a PEG‑based linker bearing an E3 ligase ligand (e.g., VHL or CRBN recruiter) [2]. This modular approach circumvents complex protecting‑group strategies and is compatible with parallel library synthesis.

Regioselective C7 Functionalisation via Directed ortho‑Metalation

Recent methodology enables regioselective C7 bromination of 4‑substituted indazoles [3]. Using 3‑bromo‑1H‑indazol‑4‑ol as the starting material, a second bromine can be introduced at the C7 position, generating a 3,7‑dibromo‑4‑hydroxyindazole intermediate. This scaffold supports sequential, site‑specific cross‑coupling at C3 and C7, allowing systematic exploration of substitution vectors that are often critical for kinase selectivity. This application is unique to 4‑substituted indazoles and cannot be performed on simple 3‑bromo‑1H‑indazole.

Scaffold‑Hopping Library Design for CNS‑Penetrant Kinase Inhibitors

The favourable computed physicochemical profile (TPSA 48.9 Ų, XLogP3 2.2) positions 3‑bromo‑1H‑indazol‑4‑ol as a starting point for CNS‑penetrant kinase inhibitor programmes [4]. Unlike more polar indazole‑5‑carboxylic acid derivatives (TPSA > 70 Ų), this compound is predicted to cross the blood‑brain barrier efficiently. It is therefore suitable for designing inhibitors of CNS‑relevant kinases such as LRRK2, GSK‑3β, or CDK5.

Quote Request

Request a Quote for 3-bromo-1H-indazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.